molecular formula C24H30N2O2 B1670896 Doxapram CAS No. 309-29-5

Doxapram

Cat. No.: B1670896
CAS No.: 309-29-5
M. Wt: 378.5 g/mol
InChI Key: XFDJYSQDBULQSI-UHFFFAOYSA-N
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Description

Doxapram is a respiratory stimulant used in scientific research to investigate the mechanisms of ventilatory control and related neuropharmacology. Its primary mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid bodies, where it inhibits specific potassium channels (such as TASK-1 and BK channels) on glomus cells. This inhibition leads to cell depolarization, an increase in carotid sinus nerve activity, and a subsequent rise in respiratory rate and tidal volume . At higher doses, this compound also exhibits a stimulatory effect on the central respiratory centers within the medulla oblongata . Researchers utilize this compound as a pharmacological tool in various fields. It is applied in studies of respiratory neuroplasticity, where intermittent administration has been shown to induce long-lasting facilitation of phrenic motor output in animal models . In neuropharmacology, this compound is used as a challenge agent in panic disorder research, as it can provoke panic-like symptoms and is useful for studying associated brain regions like the amygdala and prefrontal cortex . Furthermore, clinical research continues to explore its role as a second-line treatment for apnea of prematurity in infants refractory to methylxanthine therapy . The compound's side effect profile, which can include hypertension, tachycardia, and potential arrhythmias, is also a subject of investigative research, particularly regarding drug-induced effects on myocardial repolarization . This compound hydrochloride is typically administered intravenously in research settings and has a rapid onset of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJYSQDBULQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022963
Record name Doxapram
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Molecular Weight

378.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Doxapram
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Solubility

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L
Record name Doxapram
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CAS No.

309-29-5
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Melting Point

217-219, MP: 123-124 °C /BENZOATE/
Record name Doxapram
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Preparation Methods

Doxapram can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. Industrial production typically involves the preparation of this compound hydrochloride, which is then formulated into injectable solutions .

Chemical Reactions Analysis

Doxapram undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Ventilatory Failure in Chronic Obstructive Pulmonary Disease (COPD)

Doxapram is commonly used to manage ventilatory failure due to exacerbations of COPD. It has been shown to improve blood gas exchange by stimulating respiration, thereby addressing hypoxia and hypercapnia. A review of randomized trials indicated that this compound was marginally superior to placebo in preventing deterioration of blood gases, although newer techniques like non-invasive ventilation may offer better outcomes in some cases .

Apnea in Preterm Infants

In neonatology, this compound has been investigated for its effectiveness in treating apnea in preterm infants. A retrospective study found that 77% of infants treated with this compound avoided intubation, highlighting its potential as a non-invasive treatment option for apnea .

Postoperative Respiratory Stimulation

This compound is also used postoperatively to counteract respiratory depression caused by anesthetics. It can facilitate recovery from anesthesia by enhancing respiratory drive and improving oxygenation .

Pharmacological Studies

Recent studies have delved into the pharmacological profile of this compound, particularly its effects on specific ion channels involved in respiratory function. Research indicates that this compound is a potent inhibitor of TASK-1 and TASK-3 channels, which play a critical role in regulating ventilatory responses . The enantiomeric forms of this compound have also been studied, revealing that the (+)-enantiomer is significantly more effective as a respiratory stimulant compared to the racemic mixture .

Effects on Synaptic Transmission

Investigations into the effects of this compound on synaptic transmission have shown that it can transiently enhance excitatory junction potentials (EJPs) before causing a decrease in amplitude over prolonged exposure. This suggests a complex interaction with synaptic mechanisms that may influence its clinical applications .

Case Study: this compound in COPD Management

A clinical trial involving patients with acute exacerbations of COPD demonstrated that administration of this compound led to significant improvements in arterial blood gas levels within hours of treatment. The study highlighted the importance of timely intervention with this compound to prevent severe complications associated with respiratory failure .

Case Study: this compound for Apnea Treatment in Infants

In a cohort study assessing the use of this compound for apnea management in preterm infants, researchers noted high success rates in avoiding intubation among treated patients. This case study underscores the potential benefits of this compound as an alternative to invasive procedures in vulnerable populations .

Mechanism of Action

Doxapram exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory center in the brainstem. This stimulation leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing respiratory drive .

Comparison with Similar Compounds

ADRs in Neonates (this compound) :

  • QT prolongation, hypokalemia, tachycardia, agitation, and reduced sleep-wake cycling .
  • Overdosing risks due to slow steady-state achievement (≥8 hours) .

Monitoring : this compound requires plasma concentration monitoring in neonates (gas chromatography/UPLC-MS/MS) , whereas older agents lack standardized protocols.

Clinical Efficacy and Use Cases

A. Neonatal Apnea

  • This compound : Reduces apnea frequency in 60–70% of methylxanthine-resistant cases . Precision dosing models integrate gestational age, postnatal age, and adverse effects (e.g., agitation, hypoxia) .
  • Methylxanthines (Caffeine) : First-line due to wider therapeutic index but lack efficacy in severe cases .

B. Reversal of Opioid-Induced Respiratory Depression

  • This compound: Partial reversal of buprenorphine-induced depression (naloxone-resistant) .
  • Comparison: Ethamivan and nikethamide are less effective in opioid settings due to non-specific CNS activation .

C. Veterinary Use

  • This compound: Diagnoses laryngeal paralysis in dogs by inducing vigorous respirations .
  • Other Agents: No documented veterinary applications.

Limitations and Drug Interactions

  • Anesthesia Context : this compound ineffective under enflurane-nitrous oxide due to attenuated chemoreceptor response .
  • Incompatibilities : Precipitates with alkaline solutions (e.g., sodium bicarbonate) and antibiotics (e.g., ticarcillin) .

Biological Activity

Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its effects.

This compound exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, this compound enhances neuronal excitability, leading to increased respiratory drive.

  • Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of this compound enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .
  • Inhibition of LPS Effects : this compound has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, this compound inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .

Pharmacodynamics and Respiratory Effects

This compound is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .

  • Case Study : A study involving preterm neonates demonstrated that this compound significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .
  • Pharmacokinetic Profile : this compound is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that this compound has a longer half-life compared to its metabolite, indicating sustained effects post-administration .

Summary Table of Biological Effects

Biological ActivityConcentrationObserved Effect
Neuronal Excitation0.1 mMEnhanced excitation in proprioceptive neurons
Over-excitation5 mMProlonged absolute refractory period
Inhibition of LPS effectsVariableBlocked inflammatory responses in crayfish models
Respiratory StimulationClinical UseReduced apnea in preterm neonates
Metabolite ActivityN/APotential contribution to respiratory effects

Research Findings

  • Proprioceptive Neurons : A study highlighted that this compound enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .
  • Respiratory Neurons : this compound has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .
  • Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .

Q & A

Q. What are the primary pharmacological mechanisms of doxapram in stimulating respiration, and how do these inform experimental design?

this compound acts as a respiratory stimulant by inhibiting TASK-1/TASK-3 potassium channels in the carotid bodies (peripheral chemoreceptors) and directly stimulating the central respiratory centers . Methodologically, studies should measure parameters like arterial oxygen saturation (SpO₂), PaCO₂, and respiratory rate pre- and post-administration to quantify efficacy. Experimental designs must account for baseline variability in respiratory patterns (e.g., apnea etiology: lung disease vs. central nervous system immaturity) using high-frequency (1 Hz) physiological monitoring .

Q. How can retrospective cohort studies optimize this compound research in neonatal apnea?

Retrospective analyses should stratify infants by gestational age, postnatal age, and FiO₂ requirements at therapy initiation, as these are key predictors of treatment success . Use multivariate regression to control for covariates like concurrent caffeine therapy, which may confound outcomes due to potential pharmacokinetic interactions . Ensure data granularity by integrating electronic health records with continuous SpO₂/FiO₂ ratios to evaluate hypoxemia trends .

Q. What are the limitations of current evidence on this compound's efficacy in preterm infants?

Existing studies are limited by single-center designs, small sample sizes, and heterogeneity in dosing protocols . Meta-analyses show no significant difference in extubation failure rates between this compound and placebo, but observational studies report improved apnea rates . To address this, future trials should adopt standardized definitions of "treatment success" (e.g., no intubation within 48 hours) and incorporate biomarkers like plasma this compound and keto-doxapram concentrations .

Advanced Research Questions

Q. How do pharmacokinetic (PK) interactions between this compound and caffeine affect dosing strategies in neonates?

Caffeine co-administration may alter this compound’s PK profile, necessitating population PK modeling to assess clearance and volume of distribution . Use opportunistic sampling to compare caffeine concentrations in infants receiving monotherapy vs. combination therapy. Nonlinear mixed-effects modeling (e.g., NONMEM) can identify covariates (e.g., gestational age, hepatic maturation) influencing drug-drug interactions .

Q. What methodological approaches resolve contradictions in clinical outcomes between randomized trials and observational studies?

Contradictions arise from differences in outcome definitions (e.g., "apnea resolution" vs. "avoidance of mechanical ventilation") and confounding factors like concomitant therapies . Apply causal inference methods (e.g., propensity score matching) to observational data to approximate randomized conditions. For trials, use adaptive designs with real-time PK/PD monitoring to adjust dosing based on individual responses .

Q. How can high-frequency physiological data improve precision dosing of this compound?

Second-to-second SpO₂ and FiO₂ data enable calculation of dynamic parameters like the SpO₂/FiO₂ ratio and cumulative oxygen deficit (area under the curve <89% SpO₂) . Machine learning algorithms can predict treatment failure using these parameters alongside gestational age and ventilation status (AUC: 0.83 for SpO₂/FiO₂ ratio ). Implement closed-loop systems to titrate this compound doses in real time .

Q. What are the methodological challenges in assessing this compound's long-term neurodevelopmental outcomes?

Long-term studies face attrition bias and confounding by comorbidities (e.g., intraventricular hemorrhage). Use propensity-adjusted Cox regression to isolate this compound’s effect. Incorporate neuroimaging biomarkers (e.g., MRI-based white matter injury scores) and standardized developmental assessments (Bayley Scales) at 18–24 months .

Methodological and Analytical Considerations

Q. How should researchers address this compound's analeptic effects in trial designs?

this compound’s nonspecific CNS stimulation (e.g., agitation, hypertension) complicates outcome interpretation . Use double-blinded, placebo-controlled designs with predefined safety stopping rules (e.g., systolic BP >140 mmHg). Quantify adverse events via continuous arterial pressure monitoring and validated agitation scales .

Q. What statistical methods are optimal for analyzing this compound's time-dependent pharmacodynamics?

Group high-frequency data into hourly bins and apply mixed-effects models to compare pre- and post-doxapram periods . For longitudinal analysis, use segmented regression to identify inflection points in SpO₂ trends. Adjust for autocorrelation in repeated measures using generalized estimating equations (GEE) .

Q. How can researchers leverage historical controls in this compound trials for rare neonatal conditions?

Synthetic control arms, generated from historical datasets with matching covariates (e.g., gestational age, FiO₂), reduce recruitment challenges. Validate comparability using balance diagnostics (standardized mean differences <0.1) and sensitivity analyses .

Emerging Research Directions

Q. What novel applications of this compound are supported by preclinical electrophysiological data?

In silico models show this compound’s TASK-1 inhibition prolongs atrial action potential duration, suggesting potential antiarrhythmic effects in atrial fibrillation . Validate this using patch-clamp studies on human atrial cardiomyocytes and phase II trials with Holter monitoring .

Q. How can multi-omics approaches elucidate this compound's off-target effects?

Proteomic profiling (e.g., mass spectrometry) of plasma from treated infants may identify biomarkers of adverse effects (e.g., catecholamine surge). Integrate with metabolomics to map pathways linking this compound to hypertension or seizures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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